![molecular formula C32H46OS4 B12553457 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one CAS No. 194600-11-8](/img/structure/B12553457.png)
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is a complex organic compound characterized by its unique structure, which includes multiple dithiol groups and a long alkyne chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one typically involves the formation of the dithiol groups followed by the incorporation of the alkyne chain. One common method involves the reaction of 1,3-dithiol-2-thione with appropriate alkyne precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for scalability, cost-efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex structure of the compound.
化学反应分析
Types of Reactions
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the alkyne bonds, forming alkanes.
Substitution: The dithiol groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol groups would yield disulfides, while reduction of the alkyne chain would produce alkanes.
科学研究应用
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Biology: The compound’s ability to form stable structures makes it useful in studying biological systems and interactions.
作用机制
The mechanism by which 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one exerts its effects is primarily through its ability to interact with other molecules via its dithiol groups and alkyne chain. These interactions can influence the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with metal ions and other organic molecules, which can lead to changes in electronic and optical properties .
相似化合物的比较
Similar Compounds
1,3-Dithiol-2-thione: A simpler compound with similar dithiol groups but lacking the long alkyne chain.
1,3-Dithiol-2-one: Another related compound with a different functional group at the 2-position.
1,3-Dithiolane: A compound with a saturated ring structure instead of the alkyne chain.
Uniqueness
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is unique due to its combination of dithiol groups and a long alkyne chain, which imparts distinct electronic and optical properties not found in simpler related compounds. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .
属性
CAS 编号 |
194600-11-8 |
|---|---|
分子式 |
C32H46OS4 |
分子量 |
575.0 g/mol |
IUPAC 名称 |
1-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one |
InChI |
InChI=1S/C32H46OS4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)27-30-28-36-32(37-30)31-34-25-26-35-31/h25-26,28H,2-12,17-24,27H2,1H3 |
InChI 键 |
FOROPPHMUGZIJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)CC1=CSC(=C2SC=CS2)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


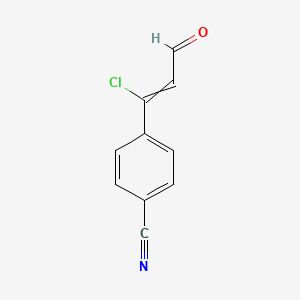

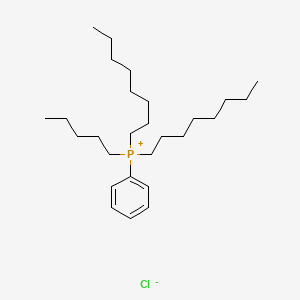
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
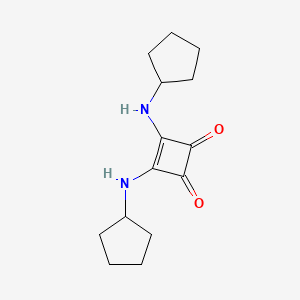
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

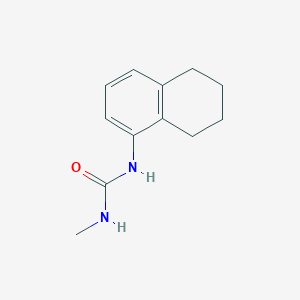
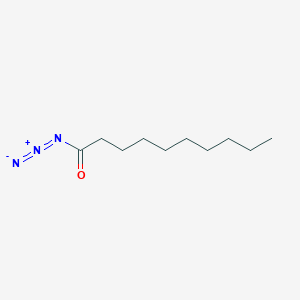
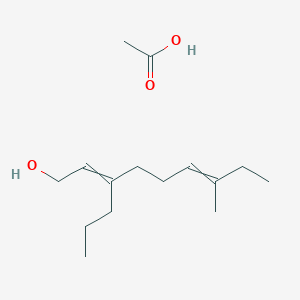
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

